1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester
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Overview
Description
1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester is a complex organic compound with the molecular formula C22H26N4O4S. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as a building block in the synthesis of more complex molecules and has potential therapeutic applications.
Preparation Methods
The synthesis of 1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of the phenylsulfonyl group: The phenylsulfonyl group is introduced through a sulfonylation reaction using reagents such as phenylsulfonyl chloride.
Attachment of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the 1,1-dimethylethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester can be compared with similar compounds such as:
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound has a similar piperazine core but differs in the substituents attached to the piperidine ring.
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound has a similar ester group but differs in the core structure and functional groups.
Properties
Molecular Formula |
C22H26N4O4S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
tert-butyl 4-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H26N4O4S/c1-22(2,3)30-21(27)25-15-13-24(14-16-25)19-9-11-23-20-18(19)10-12-26(20)31(28,29)17-7-5-4-6-8-17/h4-12H,13-16H2,1-3H3 |
InChI Key |
CMYRAHCZQFHGSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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